molecular formula C19H19N3O3S B2880157 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide CAS No. 895805-47-7

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide

Cat. No. B2880157
CAS RN: 895805-47-7
M. Wt: 369.44
InChI Key: PLZIYUFHCQZJQJ-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. It is commonly referred to as EPPTB, and it belongs to the class of sulfonamide compounds.

Scientific Research Applications

Selective 5-HT6 Antagonists

  • Research on phenyl benzenesulfonamides revealed a series of compounds identified as high affinity and selective 5-HT6 antagonists, suggesting potential for further pre-clinical evaluation due to their pharmacokinetic profiles in rats (Bromidge et al., 2001).

Antifungal and Anti-HIV Activities

  • A study synthesized novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides and evaluated them for their antifungal and anti-HIV activities, highlighting the potential of sulfonamides in therapeutic applications (Zareef et al., 2007).

COX-2 Inhibitors for Pain Management

  • The development of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors was discussed, leading to the identification of potent and orally active COX-2 inhibitors for the treatment of pain (Hashimoto et al., 2002).

Synthesis and Antitumor Activity

  • A research paper presented the synthesis and evaluation of sulfapyridine-polyhydroxyalkylidene-imino derivatives (Schiff's bases) for cytotoxic effects against cancer cell lines, offering insights into the antitumor potential of sulfonamide derivatives (Kamel et al., 2010).

Cyanation of Aryl and Heteroaryl Bromides

  • Studies on the electrophilic cyanation of aryl and heteroaryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent, highlighted the method's efficiency in synthesizing benzonitriles, showing the versatility of sulfonamides in chemical synthesis (Anbarasan et al., 2011).

properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-3-25-19-11-10-18(20-21-19)15-7-5-8-16(13-15)22-26(23,24)17-9-4-6-14(2)12-17/h4-13,22H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZIYUFHCQZJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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